molecular formula C26H34N2O6 B3949998 1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate

1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate

Cat. No. B3949998
M. Wt: 470.6 g/mol
InChI Key: QJCOHAOARSBYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate, also known as BIBP 3226, is a selective antagonist of the neuropeptide Y1 receptor. Neuropeptide Y is a peptide neurotransmitter that is involved in a variety of physiological processes, including appetite regulation, stress response, and cardiovascular function. BIBP 3226 has been studied extensively for its potential therapeutic applications in obesity, anxiety, and cardiovascular diseases.

Mechanism of Action

1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate 3226 is a selective antagonist of the neuropeptide Y1 receptor, which is one of the five known receptors for neuropeptide Y. By binding to the neuropeptide Y1 receptor, this compound 3226 blocks the binding of neuropeptide Y and prevents its physiological effects. This leads to a decrease in appetite, a reduction in stress response, and a decrease in cardiovascular function.
Biochemical and Physiological Effects:
This compound 3226 has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models of obesity. In addition, this compound 3226 has been shown to reduce anxiety-like behavior in animal models of anxiety. Finally, this compound 3226 has been shown to decrease blood pressure and heart rate in animal models of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate 3226 is its selectivity for the neuropeptide Y1 receptor, which allows for the study of the specific effects of neuropeptide Y1 receptor blockade. However, one of the limitations of this compound 3226 is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on 1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate 3226. One area of research is the development of more potent and selective neuropeptide Y1 receptor antagonists. Another area of research is the study of the long-term effects of neuropeptide Y1 receptor blockade, particularly in the context of obesity and cardiovascular disease. Finally, there is a need for further research on the role of neuropeptide Y and its receptors in other physiological processes, such as pain perception and immune function.

Scientific Research Applications

1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate 3226 has been used extensively in scientific research to study the role of neuropeptide Y in various physiological processes. It has been shown to have potential therapeutic applications in obesity, anxiety, and cardiovascular diseases. In addition, this compound 3226 has been used as a tool to study the mechanism of action of neuropeptide Y and its receptors.

properties

IUPAC Name

N-(2-methylpropyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2.C2H2O4/c1-19(2)16-25-24(27)22-12-14-26(15-13-22)17-20-8-10-23(11-9-20)28-18-21-6-4-3-5-7-21;3-1(4)2(5)6/h3-11,19,22H,12-18H2,1-2H3,(H,25,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCOHAOARSBYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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